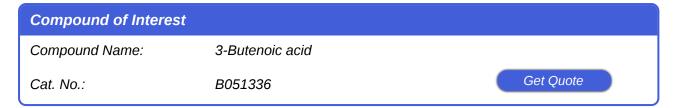


Thermo-chemical Data for 3-Butenoic Acid: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butenoic acid, also known as vinylacetic acid, is a monounsaturated short-chain fatty acid with the chemical formula $C_4H_6O_2$. Its structure, featuring a terminal double bond, makes it a molecule of interest in various chemical and biological contexts. Understanding its thermochemical properties is crucial for applications ranging from chemical synthesis and process design to metabolic studies and drug development. This guide provides a comprehensive overview of the available thermo-chemical data for **3-butenoic acid**, details of relevant experimental protocols, and visualizations of key chemical pathways.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of **3-butenoic acid**. It is important to note that while some experimental data is available, particularly for physical properties, many of the thermochemical values are estimated using computational methods due to a scarcity of direct experimental measurements for this specific compound in the liquid state.

Table 1: Physical Properties of 3-Butenoic Acid



Property	Value	Unit	Source
Molecular Weight	86.09	g/mol	[1]
Boiling Point	163 °C (at 760 mmHg)	°C	
Melting Point	-39	°C	-
Density	1.013	g/mL at 25°C	-

Table 2: Estimated Thermochemical Properties of 3-

Butenoic Acid

Property	Value	Unit	Method	Source
Enthalpy of Formation (Gas, 298.15 K)	-307.18	kJ/mol	Joback Method	[2]
Gibbs Free Energy of Formation (Gas, 298.15 K)	-138.02	kJ/mol	Joback Method	[2]
Ideal Gas Heat Capacity (Cp,gas)	See Table 3	J/(mol·K)	Joback Method	[3]
Enthalpy of Vaporization (at boiling point)	39.66	kJ/mol	Joback Method	[2]
Enthalpy of Fusion	15.39	kJ/mol	Joback Method	

Note: The Joback method is a group contribution method used for the estimation of thermophysical properties of pure components. While widely used, these are estimated values and may differ from experimental results.



Table 3: Estimated Ideal Gas Heat Capacity (Cp,gas) of

3-Butenoic Acid at Different Temperatures

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)
427.09	119.64
613.16	144.19

Source: Joback Method as cited by Cheméo

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination and application of thermochemical data. This section outlines the methodologies for the synthesis of **3-butenoic acid** and the determination of its heat of combustion.

Synthesis of 3-Butenoic Acid (Vinylacetic Acid)

A common laboratory-scale synthesis of **3-butenoic acid** involves the hydrolysis of allyl cyanide (3-butenenitrile).

Materials:

- Allyl cyanide (3-butenenitrile)
- Concentrated hydrochloric acid (HCI)
- Water
- Ether
- 500-mL flask with reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:



- In a 500-mL flask equipped with a reflux condenser, combine 1 mole of allyl cyanide with 1.2 moles of concentrated hydrochloric acid.
- Gently heat the mixture while shaking frequently. The reaction is exothermic and will begin to reflux.
- After the initial vigorous reaction subsides (approximately 15 minutes), remove the heat and add 100 mL of water.
- Separate the upper layer, which contains the crude **3-butenoic acid**.
- Extract the aqueous layer with two 100-mL portions of ether to recover any dissolved product.
- Combine the ether extracts with the initial organic layer.
- Remove the ether by distillation at atmospheric pressure.
- The remaining crude **3-butenoic acid** can be purified by vacuum distillation.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid **3-butenoic acid** can be determined using a bomb calorimeter. This procedure is a general method applicable to liquid carboxylic acids.

Apparatus:

- Bomb calorimeter
- Oxygen cylinder with pressure gauge
- Pellet press (for solid standards)
- Crucible
- Ignition wire



- Balance (accurate to 0.1 mg)
- Benzoic acid (as a standard for calibration)

Procedure:

- 1. Calibration of the Calorimeter:
- A pellet of a known mass (approximately 1 g) of benzoic acid is placed in the crucible.
- A measured length of ignition wire is attached to the electrodes, with a small portion in contact with the benzoic acid pellet.
- The bomb is assembled, sealed, and filled with oxygen to a pressure of approximately 25-30 atm.
- The bomb is then placed in the calorimeter bucket containing a precisely measured volume of water.
- The initial temperature is recorded.
- The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature change.
- 2. Combustion of 3-Butenoic Acid:
- A known mass of liquid 3-butenoic acid is accurately weighed into the crucible.
- The procedure is repeated as described for the benzoic acid standard.
- The heat released by the combustion of **3-butenoic acid** is calculated using the heat capacity of the calorimeter and the measured temperature change.
- The standard enthalpy of combustion is then determined on a molar basis.

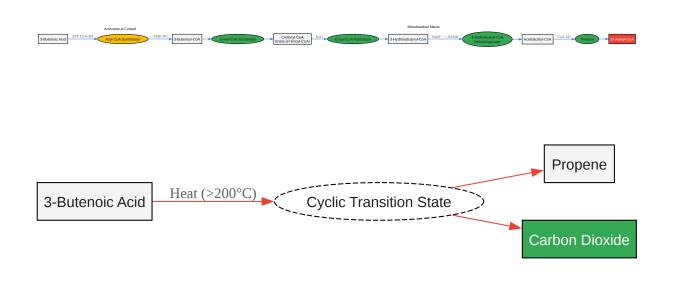


Signaling Pathways and Reaction Mechanisms

Visualizing the chemical transformations of **3-butenoic acid** can provide valuable insights into its reactivity and biological significance. The following diagrams, generated using the DOT language, illustrate two key pathways: its metabolic breakdown via beta-oxidation and its thermal decomposition.

Beta-Oxidation of 3-Butenoyl-CoA

As a short-chain unsaturated fatty acid, **3-butenoic acid**, once activated to its CoA ester, can enter the beta-oxidation pathway. However, the presence of the double bond necessitates additional enzymatic steps compared to saturated fatty acids.



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